molecular formula C22H24N2O3 B11985120 4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide CAS No. 300716-18-1

4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11985120
CAS No.: 300716-18-1
M. Wt: 364.4 g/mol
InChI Key: CRXVKLSGXWPDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, a carboxamide group, and a p-tolyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The p-tolyl substituent can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen

Properties

CAS No.

300716-18-1

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-hydroxy-N-(4-methylphenyl)-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-3-4-7-14-24-18-9-6-5-8-17(18)20(25)19(22(24)27)21(26)23-16-12-10-15(2)11-13-16/h5-6,8-13,25H,3-4,7,14H2,1-2H3,(H,23,26)

InChI Key

CRXVKLSGXWPDTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.